2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline is an organic compound with the molecular formula C11H13N3. It is a heterocyclic aromatic amine, featuring a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an aniline moiety at position 1.
Biochemical Analysis
Biochemical Properties
2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction between this compound and catecholase is facilitated by the coordination of the pyrazole nitrogen atoms with the metal ions present in the enzyme’s active site. This coordination enhances the catalytic activity of the enzyme, leading to an increased rate of the oxidation reaction.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the oxidation of catechol to o-quinone, mediated by catecholase . This compound also interacts with other metabolic enzymes, influencing the levels of metabolites and the overall metabolic flux within the cell. The presence of this compound can lead to changes in the concentration of specific metabolites, thereby affecting cellular metabolism and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline typically involves the condensation of 3,5-dimethylpyrazole with aniline. One common method is the reaction of 3,5-dimethylpyrazole with aniline in the presence of a suitable catalyst under reflux conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may vary based on cost and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce halogenated or nitrated compounds .
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
- 2-(4-Aminophenyl)benzothiazole
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
Comparison: Compared to these similar compounds, 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern on the pyrazole ring and the presence of an aniline moiety.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGFYAUWKUKJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484674 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60418-47-5 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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